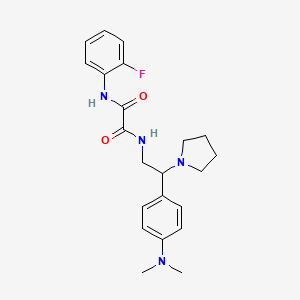

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Therapeutic Strategies and Molecular Insights

Stress and Hyperarousal Treatment :The research on selective orexin-1 receptor antagonists has demonstrated promising results in the treatment of stress-induced hyperarousal without hypnotic effects. These findings suggest a potential application for compounds similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea in psychiatric disorders associated with stress or hyperarousal states, offering a novel therapeutic strategy without affecting spontaneous sleep patterns in models studied (Bonaventure et al., 2015).

Cancer Therapeutics :Novel urea and bis-urea derivatives have been synthesized and evaluated for their antiproliferative effects, showing significant activity against various cancer cell lines. This includes specific activity against breast carcinoma, indicating the potential of such compounds in the development of new cancer therapeutics, particularly for breast cancer treatment. Derivatives with hydroxy and fluoro substituents have shown extreme selectivity towards certain cancer cells, highlighting the role of specific substituents in therapeutic efficacy (Perković et al., 2016).

Antimicrobial Activity :Research into substituted benzoxazaphosphorin 2-yl ureas has uncovered compounds with significant antimicrobial activity. This suggests a potential application for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea derivatives in combating bacterial infections, underscoring the versatility of urea derivatives in addressing microbial resistance (Haranath et al., 2007).

DNA Binding and Antioxidant Activity :The design and synthesis of N-alkyl(anilino)quinazoline derivatives have provided insights into DNA-binding capabilities, offering potential applications in targeting DNA for therapeutic interventions. These compounds have demonstrated significant DNA interaction, suggesting a promising approach for the development of drugs based on DNA intercalation mechanisms. Additionally, antioxidant activity in these derivatives indicates a broader scope for their application in managing oxidative stress-related diseases (Garofalo et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde followed by the reaction with urea to form the final product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one", "2-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone.", "Step 2: Reaction of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone with urea in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Numéro CAS |

941941-83-9 |

Nom du produit |

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Formule moléculaire |

C23H19FN4O2 |

Poids moléculaire |

402.429 |

Nom IUPAC |

1-(2-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C23H19FN4O2/c24-18-11-5-7-13-20(18)25-22(29)27-21-17-10-4-6-12-19(17)26-23(30)28(21)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,25,27,29) |

Clé InChI |

VSPHUBAWPVDJCJ-SZXQPVLSSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)

![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)